![molecular formula C17H15NO2Se B14200590 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole CAS No. 833462-42-3](/img/structure/B14200590.png)
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole typically involves the reaction of 4-methoxybenzaldehyde with phenylselanyl acetic acid in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives.
科学研究应用
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole involves its interaction with various molecular targets and pathways. The phenylselanyl group is known to modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels. Additionally, the compound may interact with specific receptors or enzymes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties and use as a protecting group in organic synthesis.
3-(4-Methoxyphenyl)glycidic acid methyl ester: Used in the production of optically pure compounds.
Uniqueness
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in oxidative stress modulation and potential therapeutic applications.
属性
CAS 编号 |
833462-42-3 |
|---|---|
分子式 |
C17H15NO2Se |
分子量 |
344.3 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
InChI 键 |
WFTLZCUNYWIEDR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


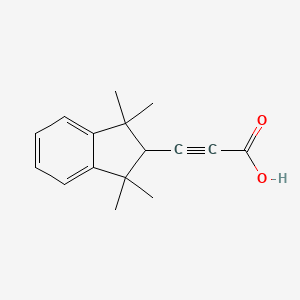
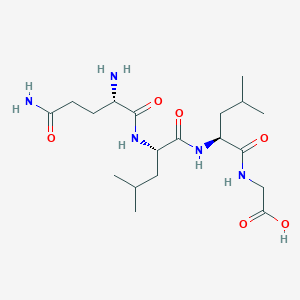
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)


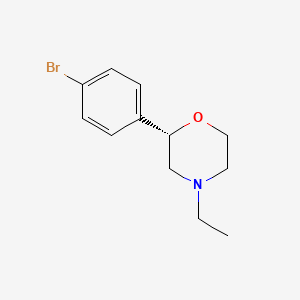
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
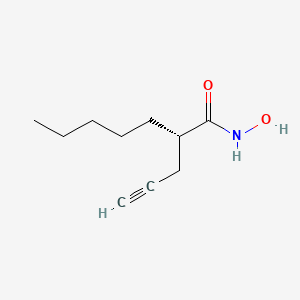
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)
![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
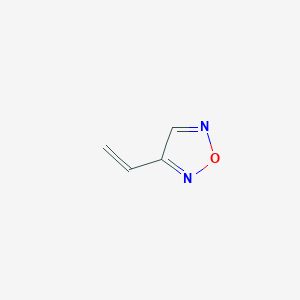
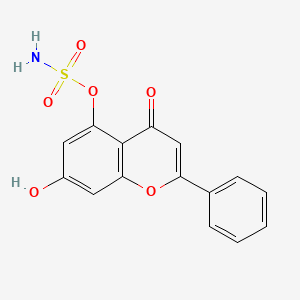

![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
